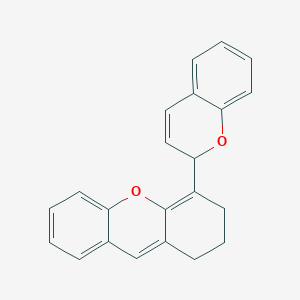
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene is a complex organic compound that belongs to the class of flavanones. These compounds are characterized by a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives . Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene typically involves the condensation of appropriate benzopyran and xanthene derivatives under controlled conditions. One common method involves the use of acid catalysts to facilitate the reaction between 2H-1-benzopyran and 2,3-dihydro-1H-xanthene . The reaction conditions often include elevated temperatures and the presence of a solvent such as ethanol or methanol to ensure proper mixing and reaction progression.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Chromones: These are naturally occurring phenolic derivatives of chromone and are isomers of coumarin.
Uniqueness
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene is unique due to its specific structural features and the combination of benzopyran and xanthene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
92569-88-5 |
|---|---|
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-(2H-chromen-2-yl)-2,3-dihydro-1H-xanthene |
InChI |
InChI=1S/C22H18O2/c1-3-10-19-15(6-1)12-13-21(23-19)18-9-5-8-17-14-16-7-2-4-11-20(16)24-22(17)18/h1-4,6-7,10-14,21H,5,8-9H2 |
Clave InChI |
RKOGIDCLQAJCRT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=CC=CC=C3OC2=C(C1)C4C=CC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


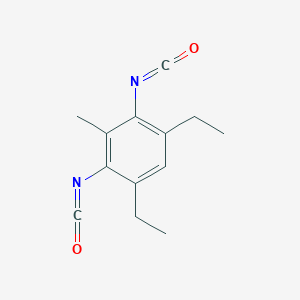
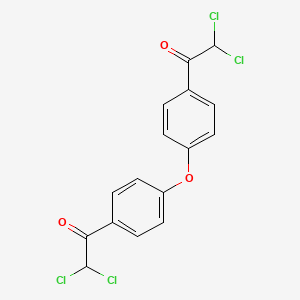
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)


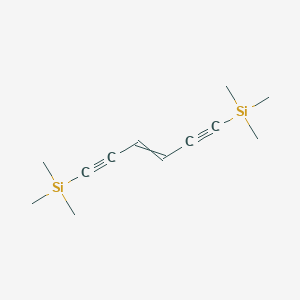
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
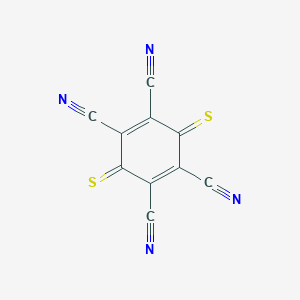
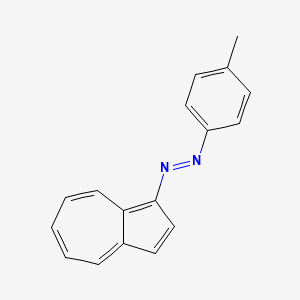
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
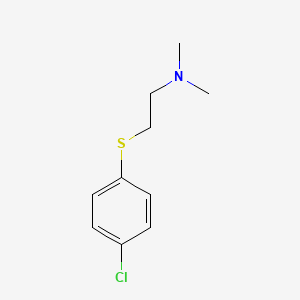

![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
